The synthesis of 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves several key steps:
The chemical reactivity of 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid primarily revolves around its ability to interact with various biological targets, particularly kinases. In vitro studies have shown that this compound acts as a potent inhibitor of casein kinase 2, demonstrating significant binding affinity and selectivity against other kinases.
The mechanism of action involves competitive inhibition at the ATP-binding site of the kinase, which disrupts phosphorylation processes critical for cell proliferation and survival. Crystal structure analysis has provided insights into how this compound binds within the active site of casein kinase 2, revealing key interactions that stabilize the inhibitor within the pocket .
The mechanism by which 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exerts its biological effects involves several steps:
Studies have demonstrated that compounds within this class can effectively reduce tumor growth in preclinical models by modulating these pathways .
The physical properties of 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid include:
Chemical properties include:
This compound is primarily utilized in scientific research focused on cancer therapeutics due to its role as a casein kinase 2 inhibitor. Its applications include:
Pyrazolo[1,5-a]pyrimidine (PP) represents a privileged N-heterocyclic scaffold in medicinal chemistry, characterized by its fused, rigid, and planar structure that combines pyrazole and pyrimidine rings. This core has enabled extensive combinatorial library design due to its synthetic versatility and capacity for peripheral modifications. Historically, PP derivatives emerged as psychopharmacological agents (e.g., Zaleplon for insomnia) before expanding into oncology, exemplified by Dorsomorphin (BMP inhibitor) and Anagliptin (antidiabetic) [4]. The scaffold’s biocompatibility and low toxicity have driven its adoption in clinical candidates, with over 16 PP-based compounds entering commercial use [4].
Recent innovations focus on multitargeted therapies, leveraging PP’s ability to mimic purine-based pharmacophores. Notable examples include dual inhibitors targeting tumor-associated carbonic anhydrases (CA IX/XII) and cyclin-dependent kinases (CDK4/6) for non-small cell lung cancer (NSCLC). In 2025, derivatives such as compound 7d achieved dual CA IX/CDK6 inhibition (K~i~ = 11.2 nM; IC~50~ = 0.054 µM), surpassing reference drugs like Acetazolamide and Palbociclib [3] [5]. Additionally, PP hybrids grafted onto coumarin systems (e.g., 9h, 9r) inhibit both CA IX/XII (K~i~ = 6–23 nM) and tubulin polymerization (IC~50~ = 5.28 µM), demonstrating broad-spectrum antitumor activity in NCI-60 screens [9]. Beyond oncology, PP cores reverse multidrug resistance (MDR) in chemotherapy; derivatives like 16q inhibit ABCB1 transporters, restoring paclitaxel sensitivity in resistant breast cancer cells [7].
Table 1: Evolution of Pyrazolo[1,5-a]pyrimidine-Based Therapeutics
Era | Therapeutic Area | Key Agents | Primary Target(s) | Clinical Impact |
---|---|---|---|---|
1990s–2000s | Neurology | Zaleplon, Indiplon | GABA~A~ receptors | Approved for insomnia |
2010s | Metabolism | Anagliptin | DPP-4 | Marketed for type 2 diabetes |
2010s–Present | Oncology | Dorsomorphin, Reversan | BMP/TGF-β, ABC transporters | Preclinical tumor suppression |
2020s | Oncology (Dual AI) | Compound 7d, 9r | CA IX/XII + CDK6 or Tubulin | Nanomolar dual inhibition in NSCLC models [3] [9] |
The lead compound 5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS# 676153-48-3) exemplifies rational design leveraging substituent effects for enhanced bioactivity. Its molecular formula (C~12~H~5~ClF~3~N~3~O~2~S) and weight (347.70 g/mol) reflect strategic incorporation of two key moieties [1] [2]:
5-(5-Chlorothiophen-2-yl):This heteroaromatic substituent at position 5 enhances hydrophobicity and π-stacking capacity. The chlorine atom inductively withdraws electrons from the thiophene ring, polarizing the C–Cl bond and facilitating nucleophilic displacement for covalent targeting or metabolite generation. In ABCB1 inhibitors, analogous chlorothienyl groups improve binding to transmembrane efflux pumps, reducing chemoresistance [7]. The thiophene’s sulfur atom may form weak hydrogen bonds or dipole interactions with protein residues, as evidenced in docking studies of CA IX inhibitors [3].
7-(Trifluoromethyl):The –CF~3~ group at position 7 is a metabolically stable bioisostere that profoundly influences electronic distribution. Its strong electron-withdrawing nature (-I effect) reduces the pyrimidine ring’s electron density, enhancing resistance to oxidative metabolism and improving membrane permeability. In PP-based CA inhibitors, –CF~3~ groups deepen the hypoxic selectivity by mimicking CO~2~ binding in tumor microenvironments [5]. Additionally, trifluoromethylation boosts binding affinity; derivatives like 11d achieve CA IX K~i~ = 19.7 nM, attributed to hydrophobic filling of conserved active-site pockets [3] [5].
The carboxylic acid at position 2 serves as a zinc-binding group (ZBG) for CA inhibition, though it may also coordinate other metal ions in biological systems. This moiety enables pH-dependent solubility (logP ≈ 1.75–3.50 for analogous PPs [8]), facilitating formulation while allowing cellular uptake in acidic tumor niches.
Table 2: Physicochemical and Functional Profile of Key Substituents
Substituent | Position | logP Contribution | Electronic Effects | Biological Roles |
---|---|---|---|---|
5-(5-Chlorothiophen-2-yl) | 5 | +2.1 (est.) | –M (resonance withdrawal), –I | Hydrophobic pocket binding; π-stacking; potential reactive metabolite formation |
7-(Trifluoromethyl) | 7 | +0.9 | Strong –I, weak +M | Metabolic stabilization; enhanced membrane permeability; hydrophobic active-site filling |
Carboxylic acid | 2 | –1.5 | H-bond donor/acceptor; ionization | Zinc coordination in CAs; pH-dependent solubility; salt formation for crystallinity |
Interactive Data: Commercial Sources and Physicochemical Properties
<table class="table table-striped table-hover"> <thead> <tr> <th>Property</th> <th>Value</th> <th>Source</th> </tr> </thead> <tbody> <tr> <td>CAS No.</td> <td>676153-48-3</td> <td> [1] [2]</td> </tr> <tr> <td>Molecular Formula</td> <td>C<sub>12</sub>H<sub>5</sub>ClF<sub>3</sub>N<sub>3</sub>O<sub>2</sub>S</td> <td> [1]</td> </tr> <tr> <td>Molecular Weight</td> <td>347.70 g/mol</td> <td> [2]</td> </tr> <tr> <td>SMILES</td> <td>O=C(C1=NN2C(C(F)(F)F)=CC(C3=CC=C(Cl)S3)=NC2=C1)O</td> <td> [2]</td> </tr> <tr> <td>Purity</td> <td>≥97%</td> <td> [1]</td> </tr> <tr> <td>Storage</td> <td>2–8°C (dark, inert atmosphere)</td> <td> [1] [2]</td> </tr> </tbody> </table>
Synthetic Accessibility: The core is typically assembled via cyclocondensation of β-enaminones or β-ketonitriles with 5-aminopyrazoles. Microwave irradiation accelerates reactions involving electron-deficient intermediates like 7-trifluoromethyl derivatives, reducing times from hours to minutes [4]. Commercial suppliers (e.g., Ambeed, BLD Pharm) offer the compound as a solid, though it is often subject to stock limitations [1] [2].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7